REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7]([OH:12])(=O)[C:8]([CH3:10])=[CH2:9]>ClCCl>[CH3:1][C:2]1[S:3][C:4]2[C:7](=[O:12])[CH:8]([CH3:10])[CH2:9][C:5]=2[CH:6]=1
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
CC=1SC=CC1
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
Afterwards, the reaction mixture was stirred at 80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
|
Details
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had completely dissolved
|
Type
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EXTRACTION
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Details
|
The aqueous phase was extracted twice with 400 ml each time of a dichloromethane/hexane solvent mixture (30 parts by volume/70 parts by volume)
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Type
|
WASH
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Details
|
The combined organic phases were washed with a saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvents
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
136 g of crude product were obtained
|
Type
|
DISTILLATION
|
Details
|
The distillation of the crude product (90° C., 0.1 torr)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(S1)C(C(C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |